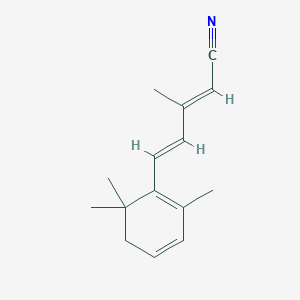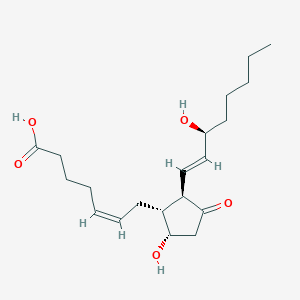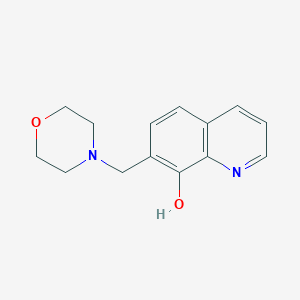![molecular formula C7H7ClN4S B048461 [(4-Chlorophenyl)hydrazinylidene]thiourea CAS No. 119696-72-9](/img/structure/B48461.png)
[(4-Chlorophenyl)hydrazinylidene]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chlorophenyl)hydrazinylidene]thiourea, also known as CPTH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTH belongs to the class of thiosemicarbazones, a group of organic compounds that have been extensively studied for their pharmacological properties.
Mechanism Of Action
[(4-Chlorophenyl)hydrazinylidene]thiourea inhibits HDAC activity by binding to the zinc ion in the active site of the enzyme. This leads to the accumulation of acetylated histones, which promotes gene expression. The upregulation of certain genes, such as tumor suppressor genes, can lead to the inhibition of cancer cell growth and proliferation.
Biochemical And Physiological Effects
[(4-Chlorophenyl)hydrazinylidene]thiourea has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. [(4-Chlorophenyl)hydrazinylidene]thiourea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, [(4-Chlorophenyl)hydrazinylidene]thiourea has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
[(4-Chlorophenyl)hydrazinylidene]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, [(4-Chlorophenyl)hydrazinylidene]thiourea has some limitations as well. It has low solubility in water, which can limit its use in certain experiments. Additionally, [(4-Chlorophenyl)hydrazinylidene]thiourea has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on [(4-Chlorophenyl)hydrazinylidene]thiourea. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of [(4-Chlorophenyl)hydrazinylidene]thiourea. Another area of research is the investigation of the potential use of [(4-Chlorophenyl)hydrazinylidene]thiourea in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the use of [(4-Chlorophenyl)hydrazinylidene]thiourea in other diseases, such as inflammatory disorders, is an area of potential research. Finally, the development of more water-soluble analogs of [(4-Chlorophenyl)hydrazinylidene]thiourea could expand its use in various experiments.
Conclusion:
[(4-Chlorophenyl)hydrazinylidene]thiourea is a promising compound with potential therapeutic applications. Its mechanism of action as an HDAC inhibitor has been extensively studied, and it has been shown to have anti-cancer and anti-inflammatory properties. While it has some limitations, such as low solubility and cytotoxic effects at high concentrations, research on [(4-Chlorophenyl)hydrazinylidene]thiourea is ongoing, and it has several potential future directions.
Synthesis Methods
The synthesis of [(4-Chlorophenyl)hydrazinylidene]thiourea involves the reaction of 4-chlorophenylhydrazine with thiourea in the presence of a suitable catalyst. The reaction yields [(4-Chlorophenyl)hydrazinylidene]thiourea as a yellow crystalline solid with a melting point of 232-234°C. The purity of the compound can be verified by spectroscopic techniques such as NMR and IR.
Scientific Research Applications
[(4-Chlorophenyl)hydrazinylidene]thiourea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene expression. HDAC inhibitors have been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. [(4-Chlorophenyl)hydrazinylidene]thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
CAS RN |
119696-72-9 |
|---|---|
Product Name |
[(4-Chlorophenyl)hydrazinylidene]thiourea |
Molecular Formula |
C7H7ClN4S |
Molecular Weight |
214.68 g/mol |
IUPAC Name |
[(4-chlorophenyl)hydrazinylidene]thiourea |
InChI |
InChI=1S/C7H7ClN4S/c8-5-1-3-6(4-2-5)10-12-11-7(9)13/h1-4H,(H3,9,10,11,13) |
InChI Key |
HPBAJYADQMYQNF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=N/C(=S)N)Cl |
SMILES |
C1=CC(=CC=C1NN=NC(=S)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1NN=NC(=S)N)Cl |
synonyms |
p-Chlorophenyldiazothiourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
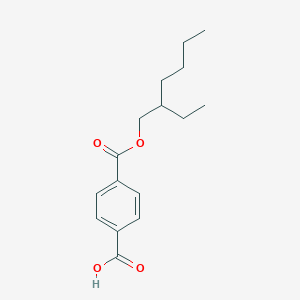
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
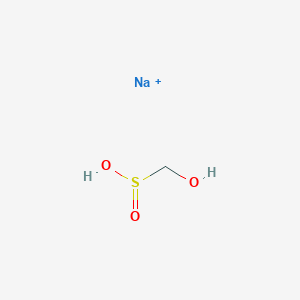
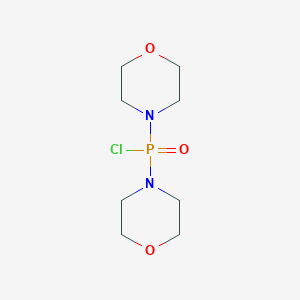

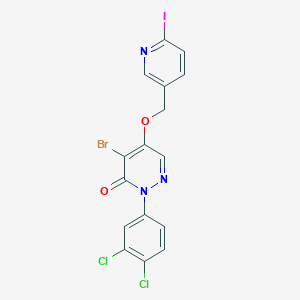
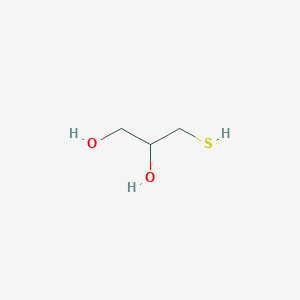
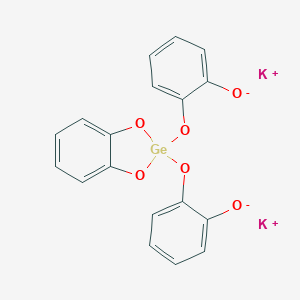
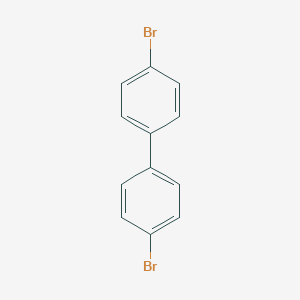
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
